(2s)-2-(2,4-Dichlorophenoxy)propanoic acid

Enantioselective degradation Soil persistence Chiral pesticide fate

Environmental fate researchers face enantiomer-dependent degradation confounding risk assessments; racemic dichlorprop masks distinct (S)-enantiomer persistence patterns. This enantiopure (S)-dichlorprop (CAS 15165-69-2) provides a definitive chiral reference standard enabling: • Accurate quantification of enantiomeric fractions in soil/water via chiral HPLC • Reliable determination of (S)-specific degradation half-lives (DT50) & enantiomerization rates • Precise calibration of enantioselective remediation assessments & AOP performance metrics Supplied with full certificate of analysis; exclusively for laboratory R&D use.

Molecular Formula C9H8Cl2O3
Molecular Weight 235.06 g/mol
CAS No. 15165-69-2
Cat. No. B078833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2s)-2-(2,4-Dichlorophenoxy)propanoic acid
CAS15165-69-2
Molecular FormulaC9H8Cl2O3
Molecular Weight235.06 g/mol
Structural Identifiers
SMILESCC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl
InChIInChI=1S/C9H8Cl2O3/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,12,13)/t5-/m0/s1
InChIKeyMZHCENGPTKEIGP-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-Dichlorprop Procurement Overview


(2S)-2-(2,4-Dichlorophenoxy)propanoic acid, also designated as S-dichlorprop or (S)-DCPP, is the enantiopure (S)-stereoisomer of the chiral phenoxyalkanoic acid herbicide dichlorprop [1]. Unlike its herbicidally active (R)-counterpart, the (S)-enantiomer is characteristically non-herbicidal but exhibits distinct environmental persistence and toxicity profiles [2][3]. This compound serves as a critical analytical reference standard and a subject of intensive environmental fate research, rather than a commercial agrochemical active ingredient.

Enantiopure (S)-isomer for chiral reference-standard workflow
Stereochemical fate and environmental persistence studies
Enantioselective remediation research and method development

Why Substitution of S-Dichlorprop Fails


Generic substitution among dichlorprop stereoisomers is precluded by profound enantioselectivity in biological activity, environmental fate, and toxicity. The (R)-enantiomer is the sole herbicidally active form [1], while the (S)-enantiomer is non-herbicidal yet demonstrates distinct persistence patterns and often greater ecotoxicity [2]. Moreover, enantiomerization processes can interconvert (R)- and (S)-forms in soil, altering the isomeric profile of applied racemic mixtures and confounding environmental risk assessments [3]. Consequently, sourcing a defined, enantiopure (S)-isomer is essential for accurate analytical quantification, mechanistic environmental studies, and the development of enantioselective remediation technologies, as detailed in the quantitative evidence below.

Stereochemical activity
Non-herbicidal; research reference standard
R-enantiomer is herbicidally active
Environmental fate
Enantiomer-specific persistence and toxicity profiles
Racemate profile may not reflect enantiopure behavior
Isomer stability
Defined (S)-configuration for analytical calibration
In-situ enantiomerization may shift isomer ratios

S-Dichlorprop Differential Evidence


Soil Half-Life vs. R-Dichlorprop

In controlled laboratory soil microcosms, S-dichlorprop (DT50 = 8.06–8.22 days) was preferentially degraded compared to R-dichlorprop (DT50 = 12.38–12.93 days) [1]. This faster dissipation of the non-herbicidal S-enantiomer is a critical parameter for environmental modeling and contrasts with other soil types where the S-form may persist longer [2].

Soil Degradation Half-Life
Head-to-head
S: 8.06–8.22 d
R: 12.38–12.93 d
Supports enantiomer-specific fate modeling
Chiral HPLC-verified; soil-dependent context
Enantioselective degradation Soil persistence Chiral pesticide fate

Maize Phytotoxicity vs. R-Dichlorprop and Racemate

In maize seedling bioassays, the herbicidal activity ranked (R)-DCPP > racemic (rac)-DCPP > (S)-DCPP across multiple growth endpoints [1]. Notably, root development was significantly more inhibited by the R-enantiomer, confirming the S-form's lack of herbicidal efficacy and its role as an environmental contaminant of concern.

Maize Phytotoxicity Ranking
Head-to-head
(R)-DCPP > rac-DCPP > (S)-DCPP
Multi-endpoint seedling bioassay
Supports non-herbicidal research endpoint context
Root and shoot elongation; 7-day exposure
Enantioselective phytotoxicity Herbicide mode of action Auxinic herbicide screening

Enantioselective Photoelectrocatalysis on Imprinted TiO2

A chiral molecular-imprinted TiO2 photoelectrode (S-TiO2(SC)) achieved a degradation rate constant (k) of 0.156 h⁻¹ for S-dichlorprop, which was 2.6 times greater than the 0.060 h⁻¹ observed for the non-target R-dichlorprop in a racemic mixture [1]. This demonstrates a highly enantioselective advanced oxidation process.

Enantioselective Catalysis Rate
Head-to-head
k = 0.156 h⁻¹
2.6× faster than R-enantiomer
Supports enantioselective remediation screening
Molecular-imprinted TiO₂ electrode; UV irradiation
Enantioselective catalysis Molecular imprinting Wastewater treatment

Enantiomerization Equilibrium in Paddy Soil

In paddy soil microcosms, the isomerization equilibrium constant (K = kRS/kSR) was determined to be 1.60, favoring the conversion of the active R-enantiomer into the inactive S-enantiomer [1]. This contrasts with vegetable soils (K = 0.53–0.54), where the equilibrium favored the active R-form, highlighting soil-dependent risks of S-dichlorprop accumulation.

Chiral Inversion Equilibrium
Head-to-head
K = 1.60
Paddy soil; favors S-enantiomer formation
Supports enantiomerization monitoring studies
Soil-dependent equilibrium; chiral GC-MS verified
Enantiomerization Soil chemistry Chiral inversion

Enantioselective Microbial Degradation by Sphingomonadaceae

16S rRNA gene sequencing of dichlorprop-contaminated microcosms revealed a significant enrichment of Sphingomonadaceae in S-dichlorprop-treated soil compared to R-dichlorprop-treated soil, indicating a specialized microbial community for S-enantiomer degradation [1]. This taxon-specific response is a key differentiator for bioremediation strategy design.

Microbial Community Response
Head-to-head
S-enriched Sphingomonadaceae
R-treated: no significant enrichment
Supports enantioselective biodegradation research
30-day soil microcosm; p < 0.05
Microbial ecology Bioremediation Chiral pollutant

S-Dichlorprop Research Applications


Soil Persistence and Leaching Potential

Researchers use enantiopure (S)-dichlorprop as a reference compound in soil column and microcosm experiments to determine enantiomer-specific degradation half-lives (DT50) and enantiomerization rates [1]. This is critical for regulatory environmental risk assessments, as the (S)-enantiomer's persistence can differ markedly from the racemate or (R)-form depending on soil type and microbial community composition [2].

Chiral HPLC & GC-MS Method Development

The compound serves as a certified reference standard for the development and calibration of chiral separation methods (e.g., HPLC with polysaccharide-based columns, GC-MS with chiral derivatization) [3]. Accurate quantification of enantiomeric fractions in environmental samples (water, soil, biota) is impossible without a well-characterized, enantiopure (S)-isomer standard.

Enantioselective AOP Water Treatment Benchmarking

S-dichlorprop is employed as a model chiral pollutant to evaluate the enantioselectivity of novel catalytic and photocatalytic materials, such as molecularly imprinted TiO2 electrodes [4]. Its differential degradation kinetics relative to the (R)-enantiomer provide a quantitative metric for assessing the performance of enantioselective AOPs in wastewater remediation.

Isolation of Enantioselective Degrading Consortia

In laboratory enrichment cultures, (S)-dichlorprop acts as a sole carbon source to selectively isolate and study microbial strains or consortia (e.g., Sphingobium sp.) capable of enantioselective catabolism [5]. This facilitates the development of bioaugmentation strategies for the targeted removal of the non-herbicidal, yet potentially toxic, (S)-enantiomer from contaminated agricultural soils [6].

Application
Selection Property
Validation Focus
Soil Fate Modeling
Enantiomer-specific persistence context
Chiral degradation kinetics review
Chiral Method Calibration
Enantiopure reference standard identity
Enantiomeric separation verification
Enantioselective AOP Screening
Stereochemical degradation selectivity
Catalytic enantioselectivity benchmarking
Biodegradation Enrichment Studies
Enantioselective substrate specificity
Degrading consortium characterization

Technical Documentation Hub

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